molecular formula C20H20N4O3 B12178577 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12178577
M. Wt: 364.4 g/mol
InChI Key: HJKKXLMHJUTVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

    Final Coupling: The final coupling step involves the reaction of the benzimidazole derivative with the pyrrolidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, dichloromethane, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different functional groups.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-27-17-9-5-2-6-13(17)11-24-12-14(10-18(24)25)19(26)23-20-21-15-7-3-4-8-16(15)22-20/h2-9,14H,10-12H2,1H3,(H2,21,22,23,26)

InChI Key

HJKKXLMHJUTVIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.